sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate

Description

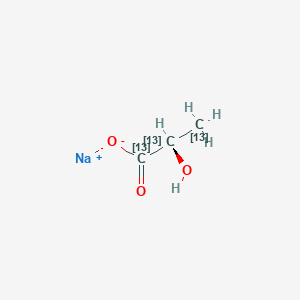

Sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate is a carbon-13 isotopically labeled sodium salt of (S)-lactic acid. Its molecular formula is C3H5NaO3, with all three carbon atoms replaced by the stable isotope 13C. The compound retains the stereochemistry of natural (S)-lactic acid, where the hydroxyl group is in the (2S) configuration . This isotopic labeling enables applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and tracer studies in biochemical pathways .

Properties

CAS No. |

201595-71-3 |

|---|---|

Molecular Formula |

C3H6NaO3 |

Molecular Weight |

116.046 g/mol |

IUPAC Name |

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1; |

InChI Key |

ZZUUMCMLIPRDPI-USULVYIHSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)O.[Na] |

Canonical SMILES |

CC(C(=O)O)O.[Na] |

Synonyms |

(2S)-2-Hydroxy-propanoic Acid-13C3 Sodium Salt; (+)-Lactic Acid-13C3 Sodium Salt; (S)-(+)-Lactic Acid-13C3 Sodium Salt; (S)-2-Hydroxypropanoic Acid-13C3 Sodium Salt; (S)-2-Hydroxypropionic Acid-13C3 Sodium Salt; (S)-Lactic Acid-13C3 Sodium Salt; Espi |

Origin of Product |

United States |

Preparation Methods

α-Halogenation of 13C3-Propionic Acid

Propionic acid undergoes α-halogenation using thionyl chloride (SOCl2) and bromine (Br2) to form α-bromopropionyl chloride. Key parameters include:

Under optimal conditions, ethyl α-bromopropionate is isolated in 88% yield. The ester intermediate simplifies purification and reduces isotopic dilution.

Hydroxylation and Stereochemical Control

The α-bromo ester undergoes nucleophilic substitution with hydroxide to introduce the 2-hydroxy group. Stereoselectivity is achieved via:

-

Chiral Phase-Transfer Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) enable asymmetric induction in biphasic systems.

-

Enzymatic Resolution : Lipases or esterases preferentially hydrolyze the (2R)-enantiomer, enriching the (2S)-product.

Hydroxylation at 80°C for 1.5 hours yields 75–88% conversion, with enantiomeric excess (ee) >98% reported for enzymatic methods.

Saponification and Salt Formation

The (2S)-2-hydroxypropionate ester is hydrolyzed with NaOH, followed by neutralization to form the sodium salt:

Recrystallization from ethanol-water (60:40 v/v) achieves >99% isotopic purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Isotopic Purity (%) | Scalability |

|---|---|---|---|---|

| Halogenation-Amination | 75–88 | 98–99 | 99 | High |

| Microbial Fermentation | 60–70 | 100 | 95–98 | Moderate |

The halogenation-amination route dominates industrial synthesis due to shorter reaction times and lower fermentation infrastructure costs. Microbial methods remain niche for applications requiring ultra-high stereopurity.

Critical Process Considerations

Isotopic Dilution Mitigation

Chemical Reactions Analysis

Types of Reactions

Sodium L-lactate-13C3 solution undergoes various chemical reactions, including:

Oxidation: Sodium L-lactate-13C3 can be oxidized to pyruvate-13C3 using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced back to L-lactic acid-13C3 using reducing agents like sodium borohydride.

Substitution: The hydroxyl group in Sodium L-lactate-13C3 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild acidic conditions.

Substitution: Various nucleophiles, catalysts, and solvents depending on the desired substitution.

Major Products Formed

Oxidation: Pyruvate-13C3

Reduction: L-lactic acid-13C3

Substitution: Various substituted lactate derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium L-lactate-13C3 solution has a wide range of applications in scientific research, including:

Mechanism of Action

Sodium L-lactate-13C3 solution exerts its effects through its involvement in metabolic pathways. The lactate ions are metabolized to pyruvate, which enters the tricarboxylic acid (TCA) cycle, ultimately producing carbon dioxide and water. This process requires the consumption of hydrogen cations, leading to a metabolic alkalinizing effect . The compound is also used to study the metabolism of NAD redox metabolism or lactate levels, which may help develop novel immunotherapies in cancer and therapeutic immunosuppression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Salts of Hydroxycarboxylic Acids

Magnesium Lactate Hydrate (C6H10MgO6·2H2O)

- Structure: Magnesium bis(2-hydroxypropanoate) dihydrate, a mixture of (2R)-, (2S)-, and (2RS)-stereoisomers.

- Key Differences :

(S)-3-Hydroxyisobutyric Acid (C4H8O3)

- Structure : A β-hydroxy acid with a hydroxyl group on C3 instead of C2.

- Key Differences :

The compound described here is inferred based on nomenclature conventions.

Isotopically Labeled vs. Non-Labeled Analogs

Sodium Propionate-13C3 (C3H5NaO2)

- Structure : Lacks the hydroxyl group at C2, making it a simpler carboxylic acid salt.

- Key Differences: Functionality: Non-hydroxylated structure limits biochemical relevance compared to lactic acid derivatives. Applications: Used in isotopic labeling for non-biological systems (e.g., material science) .

Complex Esters and Inhibitors

(2S)-2-[(3-Hydroxy-4-Methoxy-Pyridine-2-Carbonyl)Amino]Propanoate Derivatives

- Structure : Esters with aromatic and amide substituents (e.g., fenpicoxamid, florylpicoxamid).

- Key Differences :

(2S,3R)-2-Hydroxy-3-Alkylsuccinates

Functional Group Variants

Sodium 2-Methylprop-2-Ene-1-Sulphonate (C4H7NaO3S)

Biological Activity

Sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate, commonly referred to as Sodium L-lactate-1-13C, is an isotopically labeled derivative of lactic acid. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in metabolic studies and therapeutic interventions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in research.

Overview of Sodium L-lactate-1-13C

Sodium L-lactate-1-13C is a sodium salt derived from lactic acid, characterized by its molecular formula and a monoisotopic mass of approximately 115.023703 g/mol. The incorporation of carbon-13 isotopes into its structure allows for unique applications in tracing metabolic pathways and studying energy metabolism under various physiological conditions.

Target Pathways

Sodium L-lactate-1-13C primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial for regulating immune responses and inflammation. The compound modulates this pathway by influencing the levels of lactate and pyruvate, which are critical metabolites in cellular respiration.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Glycolytic Pathway : Sodium L-lactate-1-13C is produced from pyruvate via lactate dehydrogenase (LDH), particularly under anaerobic conditions. This reaction is reversible, allowing lactate to be converted back to pyruvate when oxygen is available.

- Energy Metabolism : It serves as an important energy substrate, particularly in cancer cells where it contributes to the Warburg effect—favoring glycolysis followed by lactate fermentation even in aerobic conditions.

Pharmacokinetics

The pharmacokinetics of Sodium L-lactate-1-13C are influenced by its solubility and absorption characteristics. As a water-soluble compound, it is readily absorbed into the bloodstream following administration. Its isotopic labeling allows for precise tracking in metabolic studies using techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) to quantify lactate levels in biological samples.

Cellular Effects

Sodium L-lactate-1-13C exhibits diverse effects on various cell types:

- Cell Signaling : It influences cell signaling pathways that regulate gene expression and cellular metabolism by modulating the redox state through the levels of NADH and NAD+.

- Immune Response Modulation : By inhibiting the NF-κB pathway, it can reduce inflammation and modulate immune responses, making it a potential candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Sodium L-lactate-1-13C:

- Metabolic Flux Analysis : Research utilizing isotopic labeling demonstrated that Sodium L-lactate-1-13C can trace metabolic fluxes through glycolytic and gluconeogenic pathways. This has implications for understanding metabolic disorders and cancer metabolism .

- Cardiac Metabolism Studies : A study integrating metabolomics found that alterations in lactate metabolism were significant in patients with heart failure, suggesting that Sodium L-lactate-1-13C could be useful in understanding cardiac energy metabolism .

- Cancer Research : In cancer cell lines, Sodium L-lactate-1-13C was shown to affect cell proliferation and survival by altering metabolic pathways associated with energy production and redox balance.

Comparative Analysis with Other Compounds

| Compound | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| Sodium L-lactate | C₃H₅NaO₃ | Energy substrate; involved in glycolysis | Metabolic studies |

| Sodium;(2R)-2-hydroxy(1,2,3-13C3)propanoate | C₃H₅NaO₃ | Similar to lactic acid; energy metabolism | Tracing metabolic pathways |

| Pyruvate | C₃H₄O₃ | Key intermediate in cellular respiration | Energy production |

Q & A

Q. What is the synthetic methodology for preparing sodium;(2S)-2-hydroxy(1,2,3-<sup>13</sup>C3)propanoate, and how does isotopic enrichment impact its purity?

The compound is synthesized via two primary routes:

- Neutralization method : Reaction of isotopically labeled (1,2,3-<sup>13</sup>C3) L-lactic acid with sodium hydroxide under controlled pH (6.8–7.2), followed by lyophilization to isolate the sodium salt .

- Enzymatic production : Fermentation of <sup>13</sup>C-labeled glucose by Lactobacillus species, followed by purification via ion-exchange chromatography to remove residual substrates .

Isotopic enrichment (>99% <sup>13</sup>C) is verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Impurities (e.g., unlabeled lactate or sodium salts) are minimized via iterative crystallization in ethanol-water mixtures .

Q. How is this compound utilized as an internal standard in LC-MS/MS workflows?

The <sup>13</sup>C3 isotopologue serves as a co-eluting internal standard to correct for matrix effects and ion suppression in biological samples. Key steps include:

- Spike-in calibration : Adding a fixed concentration (e.g., 10 µM) to samples prior to extraction to normalize recovery rates .

- Data normalization : The <sup>13</sup>C signal ratio to endogenous lactate (m/z 89 → 89 + 3 Da) quantifies deviations during sample preparation or instrument drift .

Validation requires testing linearity (R<sup>2</sup> > 0.99) across physiological ranges (0.1–20 mM) in plasma, urine, and cell lysates .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic interference when using <sup>13</sup>C3-labeled propanoate in metabolic flux analysis (MFA)?

- Natural abundance correction : Account for baseline <sup>13</sup>C abundance (~1.1%) in unlabeled metabolites using computational tools like IsoCor or INCA .

- Tracer design : Combine <sup>13</sup>C3-lactate with <sup>2</sup>H- or <sup>15</sup>N-labeled substrates to disentangle overlapping isotopic patterns in glycolysis/TCA cycle intermediates .

- Chromatographic resolution : Optimize LC gradients (e.g., HILIC or reverse-phase) to separate isotopomers with identical masses but differing retention times .

Q. How does the compound’s isotopic labeling influence its stability in long-term cell culture studies?

- Isotope exchange : <sup>13</sup>C may redistribute via reversible enzymatic reactions (e.g., lactate dehydrogenase), requiring time-course sampling to assess label scrambling .

- Degradation pathways : Monitor pH-dependent racemization (L- to D-lactate) using chiral columns, as this alters bioavailability in metabolic assays .

- Storage conditions : Lyophilized powders retain stability for >2 years at -80°C, whereas aqueous solutions (pH 7.4) degrade by ~5% per month at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.